molecular formula C47H75N9O14 B12376664 BMP6 Human Pre-designed siRNA Set A

BMP6 Human Pre-designed siRNA Set A

Cat. No.: B12376664
M. Wt: 990.1 g/mol
InChI Key: DIRBXVLNYZWQHC-VCAFKBFISA-N
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Description

Overview of Fatty Acylated Peptides in Academic Research

Fatty acylated peptides, also known as lipopeptides, are compounds where lipids and amino acids are joined by chemical bonds, such as amide or ester linkages. mdpi.com They are a subject of extensive academic and industrial research due to their wide range of functions, low toxicity, and high biodegradability. mdpi.comresearchgate.net These molecules can be of natural origin, produced by microorganisms like bacteria and fungi, or they can be synthetically designed and produced. mdpi.comnih.gov

In research, fatty acylation is a well-established strategy to improve the properties of therapeutic peptides. researchgate.net The attachment of a fatty acid can non-covalently bind the peptide to serum albumin, which acts as a circulating reservoir, thereby extending the peptide's in-vivo half-life from minutes to hours or even days. researchgate.net Furthermore, fatty acylation has been shown to enhance the cellular internalization of peptides, a critical feature for targeting intracellular proteins. researchgate.netnih.gov Studies have demonstrated that myristoylated peptides, in particular, show efficient cellular uptake. nih.gov

The structural diversity of lipopeptides, stemming from variations in the fatty acid chain length and the peptide sequence, leads to a broad spectrum of biological activities. researchgate.net This has made them attractive for development as antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.nettaylorandfrancis.com

Significance of Amphiphilic Peptides in Supramolecular Chemistry and Nanoscale Materials Science

The defining characteristic of peptide amphiphiles is their ability to undergo self-assembly, a process where molecules spontaneously organize into ordered structures. northwestern.edunih.gov This phenomenon is central to supramolecular chemistry, which explores "chemistry beyond the molecule." nih.gov The driving forces behind this assembly include hydrophobic collapse, where the fatty acid tails aggregate to minimize contact with water, and intermolecular interactions between the peptide headgroups, such as hydrogen bonding and electrostatic interactions. acs.orgnih.govrsc.org

This self-assembly process allows for the construction of various nanoscale materials with high precision. jnsam.comjnsam.com Depending on the molecular design of the peptide amphiphile and the solution conditions (like pH and ionic strength), a wide array of nanostructures can be formed, including: acs.orgjnsam.comjnsam.com

Nanofibers

Nanoribbons

Nanotubes

Vesicles and micelles

These self-assembled nanostructures are of great interest in materials science and biomedicine. northwestern.eduelsevier.com The resulting materials can form three-dimensional hydrogel scaffolds that mimic the native extracellular matrix, providing a suitable environment for tissue engineering and regenerative medicine applications. northwestern.edursc.org By incorporating specific bioactive peptide sequences, these nanomaterials can present a high density of biological signals on their surface, capable of directing cell behavior for applications in bone, cartilage, and neural tissue regeneration. acs.orgresearchgate.netnih.gov The versatility of this platform allows for the creation of advanced materials for drug delivery, biomineralization, and bio-interfacing. researchgate.netnorthwestern.edu

Structural Context of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH within Designed Peptide Amphiphiles

The specific compound myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a rationally designed peptide amphiphile that combines a hydrophobic lipid tail with a carefully chosen peptide sequence. Its structure is intended to promote self-assembly into functional nanomaterials.

The key structural features can be broken down as follows:

Region 1: The Hydrophobic Tail: The N-terminus of the peptide is acylated with a myristoyl group (a C14 fatty acid). This long, saturated alkyl chain provides the strong hydrophobicity necessary to drive the self-assembly process through hydrophobic collapse in an aqueous solution. acs.orgresearchgate.net

Region 2: The Peptide Backbone: The peptide sequence Phe-Glu-Glu-Glu-Arg-Ala serves as the hydrophilic headgroup and provides the specific interactions that guide the formation of ordered secondary structures, such as β-sheets. nih.govnih.gov The propensity of peptides to form β-sheets, with their extensive network of intermolecular hydrogen bonds, is a critical factor in the formation of stable, one-dimensional nanostructures like fibers and ribbons. nih.govjnsam.com

The individual amino acids within the peptide sequence each contribute unique properties:

Phenylalanine (Phe): Located adjacent to the myristoyl tail, Phe is a hydrophobic and aromatic amino acid. Its aromatic ring can participate in π-stacking interactions, which can further stabilize the self-assembled structure.

Glutamic Acid (Glu): The sequence contains three consecutive glutamic acid residues. At neutral pH, the carboxylic acid side chains of these residues are deprotonated, conferring a significant negative charge. This charge promotes solubility in water and creates electrostatic repulsion between headgroups, influencing the morphology of the final nanostructure. pnas.org

Arginine (Arg): This amino acid has a positively charged guanidinium (B1211019) group on its side chain. The presence of both positive (Arg) and negative (Glu) charges within the same peptide can lead to intramolecular or intermolecular salt bridge formation, which can be a powerful tool to control and stabilize the assembled architecture.

Alanine (Ala): As a small and neutral amino acid, Alanine often serves to provide spacing or to complete a bioactive sequence without introducing significant steric or chemical interference.

Properties

Molecular Formula

C47H75N9O14

Molecular Weight

990.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1

InChI Key

DIRBXVLNYZWQHC-VCAFKBFISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Solid-Phase Peptide Synthesis (SPPS) Strategies for Myristoylated Peptide Amphiphiles

The synthesis of myristoylated peptide amphiphiles like myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a multi-step process that begins with the selection of an appropriate solid support, typically a resin. bachem.combeilstein-journals.org The peptide chain is then elongated in a C-terminal to N-terminal direction through a series of coupling and deprotection cycles. nih.govresearchgate.net

The most prevalent strategy for the synthesis of this peptide utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.goviris-biotech.de The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. iris-biotech.de This protecting group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). iris-biotech.deuci.edu

The synthesis cycle involves the following key steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide chain.

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.

Washing: The resin is washed again to remove excess reagents and soluble byproducts. bachem.com

This cycle is repeated for each amino acid in the sequence: Alanine, Arginine, Glutamic Acid (three times), and Phenylalanine.

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be protected with permanent protecting groups. nih.gov These groups must remain stable throughout the synthesis and be removable only during the final cleavage step. iris-biotech.de For the synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, the following side-chain protecting groups are typically employed in an Fmoc/tBu (tert-butyl) orthogonal strategy: nih.goviris-biotech.de

Amino AcidSide Chain Functional GroupCommon Protecting Group
Phenylalanine (Phe) BenzylNone (typically unprotected)
Glutamic Acid (Glu) Carboxylic Acidtert-Butyl (tBu)
Arginine (Arg) Guanidinium (B1211019)Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Alanine (Ala) MethylNone (unprotected)

The tert-butyl-based protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. iris-biotech.deug.edu.pl

Following the assembly of the linear peptide sequence (Phe-Glu-Glu-Glu-Arg-Ala), the N-terminal myristoylation is performed. This can be achieved while the peptide is still attached to the resin. After the final Fmoc deprotection of the Phenylalanine residue, myristic acid is activated and coupled to the free N-terminal amine. beilstein-journals.org Common activating agents for this step include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions. Alternatively, myristoyl chloride can be used for the acylation reaction. google.com

The final step in SPPS is the cleavage of the myristoylated peptide from the solid support and the simultaneous removal of the side-chain protecting groups. beilstein-journals.orgwpmucdn.com This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com A "cleavage cocktail" containing TFA and various scavengers is used to prevent the reattachment of the cleaved protecting groups to sensitive amino acid residues. wpmucdn.com Common scavengers include triisopropylsilane (TIS) and water. The specific composition of the cleavage cocktail is chosen based on the amino acid sequence of the peptide. thermofisher.com After cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether. wpmucdn.com

Considerations for Amino Acid Chirality and Enantiomeric Purity Control

Maintaining the stereochemical integrity of the amino acids is crucial for the biological activity of the final peptide. nih.gov The amino acids used in the synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH are of the L-configuration. acs.org Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction that can occur during peptide synthesis, particularly during the activation and coupling steps. nih.gov

To minimize racemization, several strategies are employed:

Use of high-purity amino acid derivatives: Starting with enantiomerically pure amino acids is a fundamental requirement.

Optimized coupling reagents: The choice of coupling reagent can significantly impact the level of racemization. Reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) are known to suppress racemization.

Controlled reaction conditions: Factors such as temperature, reaction time, and the type of base used can influence the extent of racemization.

The determination of enantiomeric purity is a critical aspect of quality control for synthetic peptides. nih.gov

Purification and Analytical Validation Techniques for Synthetic Products

The crude synthetic peptide obtained after cleavage from the resin contains the desired product along with various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups. lcms.cz Therefore, a robust purification and analytical validation process is essential.

Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czresearchgate.net This technique separates the target peptide from impurities based on differences in their hydrophobicity. A common mobile phase system for peptide purification consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz

Analytical Validation: Once purified, the identity and purity of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH are confirmed using a combination of analytical techniques:

Analytical TechniquePurpose
Analytical RP-HPLC To assess the purity of the final product by separating it from any remaining impurities. mtc-usa.com
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide, ensuring the correct sequence and modifications are present. researchgate.netacs.org
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide, verifying the correct ratios of the constituent amino acids.

These analytical methods provide comprehensive characterization of the synthetic peptide, ensuring it meets the required specifications for identity, purity, and quality. acs.org

Molecular Structure and Conformational Analysis of Myristoyl Phe Glu Glu Glu Arg Ala Oh

Influence of the Myristoyl Moiety on Molecular Conformation and Amphiphilicity

The N-terminal myristoyl group, a 14-carbon saturated fatty acid, fundamentally dictates the physicochemical properties of the entire molecule. This lipidation imparts a significant hydrophobic character, transforming the otherwise potentially soluble peptide into an amphiphile. This dual nature is a primary driver of its conformational tendencies and interactions.

The myristoyl chain promotes association with lipid environments, such as cell membranes. wikipedia.orgnih.gov This interaction is not merely passive; the myristoyl group can act as a "molecular switch". wikipedia.org In some myristoylated proteins, the lipid chain can be sequestered within a hydrophobic pocket of the protein itself, and a specific signal, such as ligand binding, can trigger a conformational change that exposes the myristoyl group. wikipedia.orgbiorxiv.orgelifesciences.org This exposure can then mediate membrane binding or other protein-protein interactions. wikipedia.org

Role of the Peptide Sequence (Phe-Glu-Glu-Glu-Arg-Ala-OH) in Conformational Preferences

Table 1: Properties of Amino Acid Residues in the Peptide Sequence
ResidueAbbreviationSide Chain TypeKey Property
PhenylalaninePhe / FAromatic, HydrophobicBulky, planar aromatic ring capable of π-π stacking. russelllab.orgnih.gov
Glutamic AcidGlu / EAcidicNegatively charged at physiological pH; capable of forming salt bridges and hydrogen bonds. sigmaaldrich.com
ArginineArg / RBasicPositively charged at physiological pH; guanidinium (B1211019) group is an excellent hydrogen bond donor. sigmaaldrich.comnih.govresearchgate.net
AlanineAla / AAliphatic, HydrophobicSmall and non-polar, provides conformational flexibility.

A key contribution of aromatic residues like phenylalanine is their ability to engage in stacking interactions with other aromatic groups. russelllab.orgnih.gov While this sequence contains only one aromatic residue, the phenyl ring can still influence conformation through CH-π interactions with the aliphatic side chains of other residues or the myristoyl group itself. nih.gov The rigid, planar geometry of the phenyl ring also imposes significant steric constraints on the peptide backbone's local flexibility. youtube.com

The peptide sequence is characterized by a high density of charged residues, with three acidic glutamic acid (Glu) residues and one basic arginine (Arg) residue. At physiological pH, each Glu side chain carries a negative charge, while the Arg side chain carries a positive charge, resulting in a net charge of -2 for the peptide portion. sigmaaldrich.com These charged groups are major contributors to the molecule's electrostatic profile.

The guanidinium group of arginine is particularly notable for its planar structure and capacity to act as a potent hydrogen bond donor, often forming bidentate (two-point) hydrogen bonds. nih.govresearchgate.net This allows for strong and specific electrostatic interactions. researchgate.net The negatively charged carboxylate groups of the three glutamic acid residues can interact favorably with the positive charge of arginine. nih.gov These electrostatic forces are long-range and are critical in guiding the folding of the peptide into specific conformations, which can include turns and helical structures. nih.govaip.org The repulsion between the three adjacent negatively charged glutamic acid residues will also be a significant conformational determinant, likely forcing the chain into an extended conformation in that region unless the charges are stabilized by counter-ions or intramolecular interactions.

A primary and highly significant electrostatic interaction within this peptide is the potential formation of intramolecular salt bridges. A salt bridge is a specific, non-covalent interaction that combines a hydrogen bond with an electrostatic attraction between oppositely charged residues, in this case, between the carboxylate of a Glu residue and the guanidinium of the Arg residue. aip.orgresearchgate.net Such interactions are crucial for stabilizing the folded structures of peptides and proteins. aip.orgnih.gov

Research using techniques like 2D-IR spectroscopy has shown that Glu-Arg salt bridges can adopt distinct geometries, primarily monodentate and bidentate, depending on the steric constraints imposed by the peptide's backbone structure. aip.orgresearchgate.netaip.org In α-helical peptides, monodentate salt bridges are often observed, whereas bidentate geometries can be found in structures like β-turns. researchgate.netnih.govaip.org

Table 2: Potential Intramolecular Non-covalent Interactions
Interaction TypeParticipating MoietiesPotential Structural Role
Hydrophobic InteractionMyristoyl chain, Phe side chain, Ala side chainDriving force for folding/collapse in aqueous solution; core formation.
Electrostatic (Salt Bridge)Glu side chain (COO-) and Arg side chain (Guanidinium+)Stabilization of specific folds (e.g., turns, helices). aip.org
Electrostatic (Repulsion)Between adjacent Glu side chains (COO-)Promotes local chain extension.
Hydrogen BondingPeptide backbone (C=O, N-H); Glu/Arg side chainsFormation of secondary structures; stabilization of salt bridges. researchgate.net
Aromatic (CH-π)Phe side chain and aliphatic C-H bonds (e.g., from Myristoyl, Ala, Arg)Minor contribution to overall structural stability. nih.gov

Conformational Dynamics and Flexibility of the Myristoylated Peptide

The lipopeptide myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is not a static entity but exists as an ensemble of interconverting conformations. Its flexibility is a critical feature, influenced by both the lipid tail and the peptide chain. researchgate.net The study of such dynamics provides insight into how the molecule might adapt its shape to interact with different biological environments. nih.gov

The myristoyl group introduces a dual effect on dynamics. The long, flexible hydrocarbon chain can explore a vast conformational space. However, when anchored to a membrane or sequestered in a hydrophobic pocket, it can restrict the motion of the N-terminus of the peptide. nih.gov This anchoring effect can reduce the root-mean-square deviation (RMSD) of the N-terminal region in molecular dynamics simulations, indicating a more stable structure compared to its unmyristoylated counterpart. nih.govnih.gov

Conversely, the peptide portion of the molecule retains significant intrinsic flexibility, characteristic of short peptide chains. mit.edu The charged Glu and Arg residues, in particular, will have dynamic side chains, constantly forming and breaking interactions with solvent molecules and with each other. The competition between the three Glu residues for the single Arg residue suggests that the salt bridge may be transient, shifting between the potential partners or existing in an equilibrium of states. This dynamic behavior, coupled with the "myristoyl switch" mechanism, allows the molecule to potentially adopt very different average conformations depending on its environment—for instance, a more compact, collapsed state in aqueous solution versus a more extended, anchored state at a lipid interface. biorxiv.orgelifesciences.org

Self Assembly Mechanisms and Supramolecular Architectures

Fundamental Principles Driving Self-Assembly

The self-assembly of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is fundamentally driven by the hydrophobic effect, where the myristoyl tails sequester themselves from water, and the simultaneous arrangement of the peptide headgroups to maximize favorable interactions. nih.gov This process leads to the formation of a core-shell structure, with a hydrophobic core of alkyl tails and a hydrophilic shell of peptide sequences exposed to the aqueous environment.

A variety of weak, non-covalent forces act in concert to direct the self-assembly of this peptide amphiphile. The final structure is a result of the minimization of free energy achieved through the cumulative effect of these interactions. The key interactions include:

Hydrophobic Effects : The primary driving force for assembly is the hydrophobic interaction among the myristoyl tails. nih.gov In an aqueous solution, these nonpolar chains are driven together to minimize their disruptive effect on the hydrogen-bonding network of water, leading to the formation of a compact hydrophobic core.

Hydrogen Bonding : The peptide backbones (-CO-NH-) of adjacent molecules can form extensive intermolecular hydrogen bonds. researchgate.net This interaction is crucial for the formation of stable, secondary structures, most commonly β-sheets, which lend rigidity and one-dimensionality to the resulting nanofibers. nih.gov

π-π Stacking : The presence of the aromatic phenylalanine (Phe) residue introduces the possibility of π-π stacking interactions. nih.gov These interactions occur between the aromatic rings of adjacent phenylalanine residues, contributing to the stability and order of the assembled structure, often influencing the packing of the peptide segments. nih.gov

The relative contribution of these forces dictates the final supramolecular architecture.

Interaction TypeContributing Molecular MoietyNature of ForceRole in Self-Assembly
Hydrophobic Effect Myristoyl (C14) alkyl chainEntropically driven sequestration from waterInitiates aggregation; forms the core of nanostructures
Hydrogen Bonding Peptide backbone (amide and carbonyl groups)Electrostatic attractionStabilizes β-sheet secondary structures; provides directional growth
Electrostatic Interaction Glutamic Acid (–COO⁻) and Arginine (–NH₃⁺) side chainsAttraction / RepulsionModulates intermolecular spacing and morphology
π-π Stacking Phenylalanine aromatic side chainvan der Waals forces between π-orbitalsEnhances packing stability and structural order

The self-assembly process of peptide amphiphiles can be described by a complex energetic landscape with multiple local energy minima. nih.gov The final supramolecular structure may be either the most thermodynamically stable state or a kinetically trapped metastable state. The specific assembly pathway taken determines the final morphology. For myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, the balance between strong electrostatic repulsion and other attractive forces suggests a complex landscape where different structures could be accessed by altering assembly conditions. Kinetically trapped states can be long-lived and may possess unique properties, but they can sometimes be converted to more stable forms with the input of energy, such as through heating (thermal annealing). nih.gov

Kinetics and Pathways of Self-Assembly

The rate at which myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH assembles and the pathway it follows are critical determinants of the resulting supramolecular structure.

The self-assembly of many peptide-based systems, including PAs, often follows a nucleation-dependent polymerization mechanism. This process is characterized by two distinct phases: a slow nucleation phase (lag phase) where monomers slowly associate to form a stable nucleus, followed by a rapid elongation phase where monomers are quickly added to the growing nucleus. The rate of polymerization is dependent on the concentration of both the fibril "seeds" (nuclei) and the available monomers. This model is a common mechanism for the formation of amyloid fibrils and is applicable to the assembly of β-sheet-rich PA nanofibers.

The kinetics and thermodynamics of self-assembly are highly sensitive to environmental conditions. By controlling these parameters, it is possible to direct the assembly process toward desired morphologies.

Concentration : Below a critical aggregation concentration (CAC), the molecules exist as unimers. Above the CAC, self-assembly begins. Increasing the concentration generally accelerates the rate of assembly by increasing the frequency of intermolecular collisions necessary for nucleation and growth.

Temperature : Temperature can have a complex effect. For assemblies primarily driven by hydrophobic interactions, an increase in temperature can initially strengthen the interaction and promote assembly. However, at higher temperatures, increased molecular motion can disrupt weaker interactions like hydrogen bonds, leading to disassembly or the formation of different structures.

pH : The pH of the solution is a critical factor for myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH due to its ionizable glutamic acid and arginine residues. At neutral pH (~7), the glutamic acid residues are deprotonated (negative charge), leading to significant electrostatic repulsion that may favor less compact structures like micelles or thin fibrils. Lowering the pH would protonate the carboxylic acid groups of glutamate, neutralizing their charge and reducing repulsion. This would likely trigger assembly into larger, more densely packed structures like thicker fibers or ribbons. researchgate.net

Ionic Strength : The addition of salt (e.g., NaCl) to the solution introduces counter-ions that can screen the electrostatic repulsion between the charged peptide headgroups. osti.gov Increasing the ionic strength would therefore be expected to promote the assembly of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH into more condensed supramolecular structures, similar to the effect of lowering the pH.

ParameterPredicted Effect on myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH Self-AssemblyRationale
Increasing Concentration Promotes assembly from monomers to larger structuresIncreases probability of nucleation and elongation events
Increasing Temperature Complex; may promote or disrupt assemblyEnhances hydrophobic effect but can disrupt hydrogen bonds
Decreasing pH (e.g., from 7 to 4) Promotes formation of larger, more condensed structuresNeutralizes glutamic acid residues, reducing electrostatic repulsion
Increasing Ionic Strength Promotes formation of larger, more condensed structuresScreens electrostatic repulsion between charged residues

Characterization of Supramolecular Morphologies

Peptide amphiphiles like myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH are known to form a variety of supramolecular morphologies depending on the molecular design and assembly conditions. rsc.org Common structures include spherical micelles, cylindrical nanofibers, and flattened ribbons or tapes.

Micelles : At concentrations just above the CAC or under conditions of high electrostatic repulsion (e.g., neutral pH, low ionic strength), spherical micelles are often formed. These consist of a hydrophobic core of myristoyl tails and a hydrophilic corona of peptide headgroups.

Nanofibers/Cylinders : Under conditions that favor directional growth, such as the formation of strong intermolecular β-sheets (e.g., lower pH, higher ionic strength), one-dimensional cylindrical nanofibers are the predominant morphology. nih.gov These structures can be micrometers in length with diameters on the order of several nanometers.

Ribbons/Tapes : In some cases, the nanofibers may be flattened or twisted, forming ribbon-like structures. The specific packing of the peptide headgroups and the chirality of the amino acids can induce a twist in the β-sheets, leading to helical ribbons. osti.gov

The characterization of these nanostructures is typically performed using a suite of high-resolution microscopy and scattering techniques, including Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Small-Angle X-ray Scattering (SAXS). osti.govrsc.org Spectroscopic methods like Circular Dichroism (CD) are used to confirm the presence of secondary structures like β-sheets within the assembly.

Formation and Structure of Fibrous Assemblies and Hydrogels

It is hypothesized that under specific conditions, such as a particular pH or ionic strength, myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH could self-assemble into one-dimensional fibrous structures. The hydrophobic myristoyl chains would likely form the core of these fibers, shielded from the aqueous solvent, while the hydrophilic peptide headgroups are exposed on the surface. The glutamic acid residues, with their carboxyl side chains, and the arginine residue, with its guanidinium (B1211019) group, would be key in mediating electrostatic interactions and hydrogen bonding between adjacent molecules, contributing to the stability of the fibrous network. The entanglement of these fibers at a sufficient concentration could lead to the formation of a hydrogel, a water-swollen network capable of entrapping large amounts of solvent.

Investigation of Other Supramolecular Nanostructures (e.g., Ribbons, Micelles, Vesicles)

Beyond fibrous assemblies, the morphology of self-assembled nanostructures is highly dependent on factors such as concentration, temperature, and solvent conditions. It is plausible that myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH could form various other supramolecular architectures. At lower concentrations, spherical or cylindrical micelles might be favored, where the myristoyl tails are sequestered in the core. Depending on the molecular packing parameter, which is influenced by the relative sizes of the hydrophobic tail and the hydrophilic headgroup, other structures like flattened ribbons or enclosed bilayer vesicles could also potentially form. The specific arrangement of the charged and polar residues in the peptide sequence would play a crucial role in defining the curvature and dimensions of these nanostructures.

Reversibility and Stimuli-Responsiveness of Self-Assembled Structures

A key feature of self-assembled systems based on non-covalent interactions is their inherent reversibility and potential for stimuli-responsiveness. The assembled structures of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH could likely be disassembled or reorganized in response to external triggers. For instance, changes in pH would alter the protonation state of the glutamic acid and arginine residues, thereby modifying the electrostatic interactions and potentially leading to a disruption of the assembled structures. Similarly, variations in temperature could affect the strength of hydrophobic interactions and hydrogen bonds, influencing the stability of the assemblies. This responsiveness to external stimuli is a hallmark of "smart" materials and could be a significant property of hydrogels or other nanostructures formed from this peptide amphiphile.

Interactions at Biological Interfaces

Peptide-Membrane Interactions and Insertion Mechanisms

The initial association and subsequent insertion of myristoylated peptides into cell membranes are critical steps that precede intracellular activity. These processes are driven by a combination of hydrophobic and electrostatic forces.

The covalent attachment of a myristoyl group to a peptide is a key driver for its interaction with lipid membranes. nih.govnih.gov This long-chain saturated fatty acid acts as a hydrophobic anchor, promoting the insertion of the peptide into the nonpolar core of the lipid bilayer. nih.govnih.gov Physicochemical studies on model systems have demonstrated that the myristoyl tag is sufficient to mediate this insertion into purified lipid bilayers, a process that occurs through direct hydrophobic interactions without the absolute requirement for specific cell surface receptors or carrier proteins. nih.gov This insertion mechanism is a critical feature of many naturally N-myristoylated proteins, which utilize this modification for membrane targeting and localization. nih.gov

The composition of the lipid bilayer significantly influences the dynamics of myristoylated peptide interactions. The presence of anionic lipids, such as phosphatidylglycerol (PG), can enhance the binding and insertion of peptides containing charged residues. nih.gov The peptide myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH possesses a net negative charge due to the three glutamic acid residues, alongside a positively charged arginine residue. These charges can engage in electrostatic interactions with the lipid headgroups, complementing the hydrophobic insertion of the myristoyl tail.

Studies on model peptides have shown a clear preference for myristoylated peptides to interact with membranes containing anionic lipids. nih.gov This preference is quantifiable through the mole fraction partition coefficient (Kₓ), which is significantly larger for binding to anionic vesicles compared to neutral (zwitterionic) vesicles. nih.gov This suggests that in addition to hydrophobic forces, charge-charge and charge-dipole interactions between the peptide's amino acid side chains and the lipid polar headgroups contribute significantly to the binding process. embopress.orgacs.org

The table below presents research findings on the interaction of model myristoylated peptides with different lipid vesicles, illustrating the preference for anionic membranes.

Table 1: Partition Coefficients of Myristoylated vs. Non-Myristoylated Peptides in Model Lipid Vesicles Data derived from studies on model antimicrobial peptides.

Peptide Type Lipid Vesicle Composition Mole Fraction Partition Coefficient (Kₓ) Gibbs Free Energy of Partition (kJ/mol) Selectivity Ratio (Anionic/Neutral)
Myristoylated POPC (Neutral) 1.0 x 10⁵ ~(-33) ~2-4
Myristoylated POPC/POPG (Anionic) 1.7 x 10⁶ ~(-33)
Non-myristoylated POPC (Neutral) 3.0 x 10⁴ ~(-26) Not Applicable

Source: Data synthesized from findings reported in nih.gov.

Fundamental Studies of Biomolecular Recognition and Binding

Beyond membrane interactions, the myristoyl-peptide conjugate can engage in specific and non-specific binding with proteins, a process fundamental to its mechanism of action.

The myristoyl group can play a direct role in protein recognition, often by inserting into a complementary hydrophobic pocket on a target protein. embopress.org This "myristoyl switch" mechanism can modulate protein-protein interactions and is a known regulatory feature for proteins like the catalytic subunit of protein kinase A and CAP-23/NAP-22. nih.govyoutube.com The binding of a myristoylated peptide to a protein is therefore a dual recognition event, involving both the lipid anchor and the peptide sequence.

The affinity of these interactions, quantified by the dissociation constant (Kd), can be very high. For instance, a 15-amino acid myristoylated peptide from the N-terminus of the p60src protein was found to bind to specific protein sites in erythrocyte membranes with a Kd of 2.7 nM. nih.gov Crucially, its non-myristoylated counterpart showed no competitive binding, underscoring the necessity of the lipid modification for high-affinity interaction. nih.gov Similarly, the interaction of myristoylated peptides with targets like N-myristoyltransferases or calmodulin (CaM) demonstrates affinities in the nanomolar to micromolar range, highlighting the specificity of these binding events. embopress.orgacs.org

The table below summarizes binding affinity data for several myristoylated peptides with their respective protein targets, illustrating the range of affinities observed in such interactions.

Table 2: Illustrative Binding Affinities of Myristoylated Peptides/Molecules to Protein Targets

Myristoylated Ligand Protein Target Binding Affinity (Kd) Comments
N-myristoyl p60src peptide (15-mer) Erythrocyte membrane protein 2.7 nM Non-myristoylated peptide did not compete for binding. nih.gov
Myristoyl-CoA N-Myristoyltransferase (NMT) 15 nM Demonstrates high specificity of the myristoyl binding pocket. acs.org
Myristoylated CAP-23/NAP-22 N-terminal peptide Calmodulin (CaM) Not specified, but high affinity Binding involves both the myristoyl group and specific peptide residues. embopress.org

The specificity of peptide-protein interactions is determined by the three-dimensional complementarity between the ligand and its binding site. For myristoylated peptides, this involves both the peptide sequence and the myristoyl chain. Crystal structures of myristoylated peptides in complex with their target proteins, such as the CAP-23/NAP-22 peptide with calmodulin, reveal a precise structural basis for binding. embopress.org In this case, the myristoyl group inserts deep into a hydrophobic tunnel within calmodulin, while the peptide backbone and its side chains form specific polar and nonpolar contacts with the protein surface. embopress.org This combination of a highly specific hydrophobic pocket for the lipid and distinct interaction sites for the amino acid residues ensures high specificity and affinity. embopress.org

Conversely, non-specific binding (NSB) occurs when a peptide associates with surfaces or other proteins without a defined, complementary binding site. This type of interaction is generally driven by broader physicochemical properties, such as hydrophobicity and electrostatic charge, rather than a specific structural fit. The exposed myristoyl chain of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH confers significant hydrophobicity, which can lead to non-specific adsorption onto other proteins or experimental materials like plastic vials. Similarly, the charged residues (Glu, Arg) can participate in non-specific electrostatic interactions. Non-specific binding is highly dependent on environmental conditions such as pH and ionic strength and is a critical factor to control in the design and execution of biochemical and cellular assays.

Advanced Analytical and Biophysical Characterization Techniques

Spectroscopic Methods for Conformational and Assembly Analysis

Spectroscopic techniques are indispensable for elucidating the structural transformations that myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH undergoes during self-assembly. These methods provide insights into the secondary structure of the peptide backbone, the nature of the hydrogen bonding networks that stabilize the assembly, and the formation of higher-order structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify characteristic signatures of α-helices, β-sheets, and random coil conformations.

In the case of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, one would expect the peptide in its monomeric state, likely at low concentrations or in the presence of organic solvents, to exhibit a CD spectrum characteristic of a random coil, with a strong negative band around 198 nm. Upon initiation of self-assembly, for instance, by changing the pH or increasing the concentration, a conformational switch to a more ordered structure, such as a β-sheet, would be anticipated. This transition would be marked by the appearance of a negative band near 218 nm and a positive band around 195 nm. The kinetics of this transformation can be monitored over time to understand the dynamics of the assembly process.

Table 1: Expected Circular Dichroism (CD) Spectral Features for myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH in Different Conformational States

ConformationWavelength of Maximum Absorption (nm)Expected Molar Ellipticity (deg·cm²·dmol⁻¹)
Random Coil~198 (Negative)Variable, typically strongly negative
β-Sheet~218 (Negative), ~195 (Positive)Negative around -20,000, Positive around +5,000

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrational modes of chemical bonds and is an excellent tool for probing the hydrogen bonding networks that are critical for the stability of self-assembled peptide structures. The amide I region of the infrared spectrum (1600-1700 cm⁻¹) is especially informative, as it arises primarily from the C=O stretching vibrations of the peptide backbone.

For myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, FTIR analysis would be expected to show a broad amide I band centered around 1655 cm⁻¹ in its unassembled, random coil state. As the peptide self-assembles into β-sheet-rich nanostructures, this band would be expected to shift to lower wavenumbers, typically in the range of 1620-1640 cm⁻¹, which is characteristic of intermolecular hydrogen bonding in β-sheets. A less intense, higher frequency band around 1695 cm⁻¹ may also appear, corresponding to antiparallel β-sheet arrangements.

Fluorescence Spectroscopy (e.g., Thioflavin T, Pyrene (B120774) Probes)

Fluorescence spectroscopy offers a highly sensitive means to study peptide self-assembly. Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to amyloid-like β-sheet structures. The addition of ThT to a solution of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH undergoing self-assembly would be expected to result in a time-dependent increase in fluorescence intensity, providing a real-time assay for the formation of β-sheet-rich aggregates.

Pyrene can be used as a fluorescent probe to determine the critical aggregation concentration (CAC) of amphiphilic molecules. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene fluorescence spectrum is sensitive to the polarity of the microenvironment. In an aqueous solution of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH below its CAC, pyrene would be in a polar environment, exhibiting a high I₁/I₃ ratio. As the peptide concentration increases and micelles or other hydrophobic nano-domains form, pyrene will partition into these nonpolar environments, leading to a sharp decrease in the I₁/I₃ ratio. The concentration at which this transition occurs corresponds to the CAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level resolution of peptide structure and dynamics in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the resonances of all the protons in myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH and to determine its three-dimensional structure.

In its monomeric state, sharp and well-dispersed peaks would be expected in the ¹H NMR spectrum. Upon self-assembly, significant line broadening would occur due to the increased size and slower tumbling of the supramolecular structures. Specific intermolecular contacts can be identified using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. For instance, NOE cross-peaks between protons of the myristoyl chains would provide evidence for the formation of a hydrophobic core. Chemical shift perturbations can also be monitored as a function of concentration or other environmental factors to map the residues involved in the self-assembly interface.

Microscopy Techniques for Supramolecular Morphologies

While spectroscopic methods provide information about the molecular-level organization, microscopy techniques are essential for visualizing the resulting nanoscale and microscale morphologies of the self-assembled structures.

Atomic Force Microscopy (AFM) for Nanostructure Imaging

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface topography of materials at the nanoscale with high resolution. A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to construct a three-dimensional image.

For myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, a sample prepared by depositing a dilute solution of the self-assembled peptide onto a flat substrate, such as mica or silicon, would be imaged using AFM. Depending on the assembly conditions (e.g., pH, concentration, temperature), a variety of nanostructures might be observed, such as nanofibers, nanoribbons, or spherical micelles. AFM can provide quantitative data on the dimensions of these structures, including their height, width, and length. For example, one might observe the formation of long, unbranched nanofibers with a uniform diameter, which could then be further characterized in terms of their persistence length and surface roughness.

Table 2: Hypothetical AFM Data for Self-Assembled myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH Nanofibers

Morphological ParameterMeasured Value
MorphologyNanofibers
Average Height3 - 5 nm
Average Width10 - 20 nm
LengthSeveral micrometers

Transmission Electron Microscopy (TEM) for Internal Structure and Morphology

Transmission Electron Microscopy (TEM) is a powerful technique to visualize the internal structure and morphology of the nano-assemblies formed by myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH. By passing a beam of electrons through an ultrathin section of the sample, TEM can reveal the formation of distinct nanostructures such as nanofibers, nanotubes, or nanovesicles. researchgate.netpnas.org For instance, in studies of similar self-assembling peptides, TEM has been instrumental in confirming the formation of long, entangled nanofibers, which are the fundamental building blocks of the hydrogel network. researchgate.netudel.edu

Cryogenic TEM (cryo-TEM) is a specialized version of this technique where the sample is flash-frozen in a vitrified, ice-like state. This process preserves the hydrated structure of the peptide assemblies, providing a more native-state visualization of the morphology. pnas.orgnih.gov For myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, cryo-TEM would be expected to show nanofibers with a distinct diameter and persistence length, offering insights into how the individual peptide molecules stack and arrange themselves.

Detailed research findings from analogous self-assembling peptides suggest that myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH would likely form nanofibers with diameters in the range of 5-15 nm. The images obtained would allow for the measurement of these diameters and observation of any helical twisting or other fine structural details within the fibers.

FeatureExpected Observation with TEMTypical Dimension Range
Morphology Formation of long, semi-flexible nanofibers.Micrometer lengths
Diameter Consistent fiber diameter along the length.5 - 15 nm
Internal Structure Potential for hollow core or distinct layers within fibers.Sub-nanometer to nanometer resolution

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) provides complementary information to TEM by imaging the surface topography of the assembled peptide structures. In the case of hydrogels formed from myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, SEM is particularly useful for visualizing the porous three-dimensional network of the nanofibers. researchgate.netrsc.org

Sample preparation for SEM typically involves dehydration of the hydrogel, which can sometimes introduce artifacts. rsc.orgnih.gov However, techniques like critical point drying can help to preserve the delicate nano-architecture. nih.gov SEM images would reveal the interconnected porous structure of the hydrogel, which is crucial for applications such as tissue engineering and drug delivery, as it dictates cell infiltration and nutrient transport. researchgate.netmdpi.com The pore sizes within the hydrogel network can be estimated from SEM micrographs.

Based on studies of similar peptide hydrogels, the resulting material from myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is expected to exhibit a nanoporous structure with pore sizes ranging from tens to hundreds of nanometers. researchgate.net

PropertyInformation from SEMExpected Range for Peptide Hydrogels
Surface Morphology Visualization of the 3D nanofiber network.Interconnected fibrous mesh
Porosity Estimation of the size and distribution of pores.50 - 500 nm
Fiber Arrangement Observation of fiber bundling and alignment.Random or aligned depending on preparation

Scattering Techniques for Supramolecular Structure Determination

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to investigate the size, shape, and arrangement of nanoscale structures in solution or in the solid state. aip.orgfrontiersin.org For myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, SAXS would provide quantitative information about the dimensions of the self-assembled nanofibers in their hydrated state. nih.govosti.gov

By analyzing the scattering pattern at low angles, researchers can determine parameters such as the cross-sectional radius of the nanofibers and their degree of aggregation. aip.orgosti.gov The scattering data can be fitted to various models, such as a cylindrical form factor, to confirm the fibrous nature of the assemblies. aip.org SAXS is particularly valuable for studying the kinetics of self-assembly and how factors like pH, temperature, and ionic strength influence the final supramolecular structure. osti.govibmmpeptide.comacs.org

ParameterDerived from SAXS DataIllustrative Value for a Peptide Nanofiber
Radius of Gyration (Rg) Overall size of the scattering object.3-8 nm (cross-section)
Form Factor Shape of the individual nanofibers.Consistent with a cylindrical model
Structure Factor Inter-particle interactions and arrangement.Indicates spacing between fibers

Small-Angle Neutron Scattering (SANS) for Assembly Characterization

Small-Angle Neutron Scattering (SANS) is a powerful technique that is complementary to SAXS. nih.gov A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in the solvent or in the peptide itself. This allows for specific parts of the structure to be highlighted or masked. udel.edunih.gov

MeasurementInsight from SANSExample Finding
Contrast Variation Differentiates core and shell of nanofibers.Hydrophobic core of ~2-4 nm diameter
Scattering Length Density Information on molecular packing.Confirms dense packing of peptide chains
Network Structure Characterizes the mesh size of the hydrogel.Average mesh size of 100-300 nm

Mass Spectrometry for Molecular Mass and Post-Synthetic Modifications

Mass spectrometry is an essential analytical technique for confirming the molecular identity and purity of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer can precisely determine the molecular weight of the peptide. researchgate.netoup.com

This analysis is crucial to verify the successful synthesis of the peptide and the covalent attachment of the myristoyl group. nih.govnih.gov The observed mass should correspond to the calculated theoretical mass. Any deviations could indicate incomplete synthesis, presence of impurities, or unintended post-synthetic modifications. researchgate.netcore.ac.ukelifesciences.org Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, further confirming its identity and the location of the myristoyl modification at the N-terminus. oup.comnih.gov

Analytical MethodPurposeExpected Result for myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH
MALDI-TOF MS Determination of molecular weight.A peak corresponding to the calculated mass [M+H]⁺.
ESI-MS Confirmation of identity and purity.Detection of multiply charged ions of the peptide.
Tandem MS (MS/MS) Sequencing and modification site analysis.Fragmentation pattern confirms the amino acid sequence and N-terminal myristoylation.

Rheological Studies for Mechanical Properties of Assembled Hydrogels

Rheology is the study of the flow and deformation of matter, and it is critical for characterizing the mechanical properties of hydrogels formed by myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH. bohrium.com Oscillatory rheometry is commonly used to measure the viscoelastic properties of the hydrogel, such as the storage modulus (G') and the loss modulus (G''). udel.edu

The storage modulus represents the elastic component (solid-like behavior), while the loss modulus represents the viscous component (liquid-like behavior). For a true hydrogel, G' is significantly larger than G'', indicating a predominantly elastic material. udel.edu Rheological measurements can determine the stiffness of the hydrogel, its stability over time, and its response to shear stress. These properties are critical for the application of the hydrogel, for instance, as an injectable scaffold or a matrix for cell culture.

Based on analogous systems, a hydrogel of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is expected to have a storage modulus in the range of hundreds to thousands of Pascals, which is comparable to the stiffness of soft tissues.

Rheological ParameterSignificanceTypical Value Range for Peptide Hydrogels
Storage Modulus (G') Stiffness and solid-like character of the hydrogel.100 - 10,000 Pa
Loss Modulus (G'') Viscous character and energy dissipation.Typically one order of magnitude lower than G'
Complex Viscosity (η)*Resistance to flow.Frequency-dependent, decreases with increasing shear rate (shear-thinning)

Emerging Research Directions and Future Challenges

Rational Design Principles for Tailored Self-Assembling Myristoylated Peptides

The spontaneous organization of myristoylated peptides into ordered nanostructures is governed by a delicate interplay of non-covalent forces. Rational design aims to manipulate these forces by precisely tuning the molecular architecture to achieve desired material properties and biological functions. nih.gov Peptide amphiphiles (PAs) are typically composed of a hydrophobic lipid tail, like the myristoyl group, covalently linked to a hydrophilic peptide headgroup. nih.gov The self-assembly process in aqueous solution is primarily driven by the hydrophobic effect, which causes the myristoyl tails to aggregate and minimize their contact with water. nih.govnih.gov This core-forming process presents the functional peptide sequences on the nanostructure's surface. nih.gov

Key design principles involve the strategic composition of four distinct molecular domains:

The Hydrophobic Tail: The length and saturation of the alkyl chain are critical. The myristoyl group (C14) provides a strong hydrophobic driving force for self-assembly. nih.govnih.gov

A β-Sheet-Forming Peptide Region: A sequence of amino acids adjacent to the lipid tail is often designed to form intermolecular hydrogen bonds, leading to the formation of β-sheets that stabilize the resulting nanostructures. nih.gov

A Charged Region: The inclusion of charged amino acids, such as the glutamic acid and arginine residues in myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, enhances water solubility and allows for control over self-assembly through pH and ionic strength. nih.govnih.gov Electrostatic interactions between oppositely charged PAs can also be harnessed in co-assembly strategies to create more stable structures. nih.gov

A Bioactive Epitope: A specific peptide sequence can be included to interact with cells or other biological targets. nih.gov

By systematically varying these components, researchers can tailor the morphology of the resulting assemblies, creating structures such as nanofibers, nanobelts, vesicles, or nanotubes. nih.govacs.org For instance, peptides with alternating hydrophobic and hydrophilic amino acids show a strong tendency to form β-sheet structures, which can lead to the formation of flat nanobelts instead of curved nanofibers. nih.gov

Table 1: Rational Design Principles for Myristoylated Peptide Amphiphiles
Design PrincipleMolecular FeatureEffect on Self-AssemblyExample Application/Outcome
Hydrophobic CollapseMyristoyl (C14) alkyl chainPrimary driving force for aggregation in aqueous media. nih.govFormation of a hydrophobic core, exposing the peptide sequence.
Intermolecular Hydrogen BondingPeptide backbone (e.g., Ala, Phe residues)Stabilizes the assembly into ordered structures like β-sheets. nih.govFormation of high-aspect-ratio nanofibers and ribbons. acs.org
Electrostatic InteractionsCharged residues (e.g., Glu, Arg)Controls solubility and allows pH/salt-triggered assembly. nih.govnih.govCreation of environmentally responsive materials; enhanced stability via co-assembly. nih.gov
Sequence-Specific MotifsAlternating polar/non-polar residuesPromotes specific secondary structures (e.g., β-sheets). nih.govControl over nanostructure morphology (e.g., flat nanobelts vs. cylindrical nanofibers). nih.gov

Decoding Complex Biomolecular Recognition Events Involving Myristoylated Sequences

The myristoyl group is not merely a passive structural anchor; it is an active participant in biomolecular recognition, often functioning as a "molecular switch" to regulate protein localization and function. wikipedia.orgnews-medical.net Myristoylation is a widespread post-translational modification in eukaryotes that facilitates weak but crucial protein-lipid and protein-protein interactions, playing essential roles in membrane targeting and signal transduction. wikipedia.orgnih.govnih.gov

The recognition process for a myristoylated peptide like myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is multivalent:

Membrane Anchoring: The myristoyl tail can reversibly insert into the lipid bilayer of cell membranes. nih.gov This membrane association is often a prerequisite for the peptide's biological activity, concentrating it at a two-dimensional surface where it can more efficiently find its binding partners. nih.gov The Gibbs free energy of binding for a myristoylated peptide to a membrane is significant, though often insufficient on its own for stable anchoring, requiring additional interactions. nih.gov

Peptide-Mediated Recognition: Once anchored, the peptide sequence (Phe-Glu-Glu-Glu-Arg-Ala) is presented for interaction with other molecules. The charged glutamic acid and arginine residues can form electrostatic interactions with proteins or polar head groups of membrane lipids, while the phenylalanine residue can engage in aromatic stacking interactions.

The Myristoyl Switch: In many natural proteins, the myristoyl group can be sequestered in a hydrophobic pocket within the protein itself. wikipedia.org A conformational change, often triggered by ligand binding or phosphorylation, can expose the lipid tail, causing the protein to translocate to a membrane and initiate a signaling cascade. news-medical.netnih.gov This dynamic mechanism provides a sophisticated level of control over cellular processes. nih.gov

Decoding these events requires understanding that the lipid and peptide moieties work in concert. The myristoyl group provides the membrane affinity and correct orientation, while the peptide sequence confers specificity. This dual recognition is central to the function of many myristoylated signaling proteins, such as those in the Src family of kinases and G-alpha subunits. nih.gov

Table 2: Biomolecular Recognition Roles of Myristoylation
Recognition MechanismDescriptionBiological SignificanceExample Proteins
Membrane Targeting/AnchoringThe myristoyl group inserts into the lipid bilayer, localizing the peptide/protein to a membrane surface. nih.govwikipedia.orgEssential for the function of many signaling proteins that act at the plasma membrane or other organelles. nih.govSrc family kinases (e.g., Lck, Fyn), HIV-1 Gag protein. nih.gov
Protein-Protein InteractionMyristoylation can directly mediate or stabilize interactions between proteins. nih.govRegulates the formation of signaling complexes and pathways. nih.govCalmodulin, CAP-23/NAP-22. nih.gov
Conformational "Myristoyl Switch"The myristoyl group can be reversibly sequestered or exposed, acting as a switch to control protein localization and activity. wikipedia.orgnews-medical.netAllows for rapid and reversible control of signaling events in response to cellular cues. news-medical.netRecoverin (calcium-myristoyl switch), Arf GTPases. nih.gov

Methodological Advancements in Characterization and Computational Modeling of Peptide Amphiphiles

Understanding the structure-function relationship of myristoylated peptides requires a sophisticated analytical toolkit to probe their behavior from the molecular to the nanoscale. Significant advancements in both experimental characterization and computational modeling are paving the way for a deeper understanding of these systems.

Methodological Advancements: A combination of techniques is necessary to build a complete picture of peptide amphiphile structure and assembly. nih.govnih.gov

Microscopy Techniques: High-resolution imaging methods are essential for visualizing the final self-assembled structures. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide direct observation of the morphology, size, and shape of nanofibers and other aggregates. nih.govresearchgate.net

Spectroscopic Techniques: Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) are widely used to determine the secondary structure of the peptide component, confirming the presence of α-helices or β-sheets that stabilize the assemblies. nih.govresearchgate.netrsc.org

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide structural information about the nanostructures as they exist in solution, offering insights into their dimensions and internal packing. nih.govrsc.org

Solution-State Analysis: Dynamic Light Scattering (DLS) is used to measure the average size distribution of aggregates in solution. nih.gov Fluorescence spectroscopy, often using probes like 8-Anilinonaphthalene-1-sulfonate (ANS), is a key method for determining the critical micellar concentration (CMC), the threshold concentration at which self-assembly begins. nih.gov

High-Resolution Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information on the peptide's conformation and its interactions with membranes or other molecules. acs.orgnih.gov Mass spectrometry is crucial for confirming the molecular weight and purity of the synthesized peptide-lipid conjugate. biopharmaspec.comnih.gov

Computational Modeling: Computational approaches have become indispensable for designing peptides and interpreting experimental data.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the self-assembly process at an atomistic level. These simulations can reveal how myristoylated peptides interact with each other, how the myristoyl chain inserts into a lipid bilayer, and how the peptide sequence folds upon membrane binding. nih.govbiorxiv.org

Coarse-Grained and Accelerated Simulations: To overcome the time-scale limitations of all-atom MD, coarse-grained models and advanced simulation techniques are used to predict the aggregation propensity of different peptide sequences, accelerating the discovery of new functional materials. royalsocietypublishing.org

Docking and Free Energy Calculations: Protein-peptide docking and free energy calculations can predict and quantify the binding affinity of a myristoylated peptide to a target receptor, guiding the design of peptides with high specificity. nih.gov

Table 3: Advanced Methods for Characterization and Modeling of Peptide Amphiphiles
MethodInformation GainedApplication to Myristoylated Peptides
Electron/Scanning Probe Microscopy (TEM, SEM, AFM)Nanostructure morphology, size, and shape. nih.govVisualizing self-assembled nanofibers, ribbons, and vesicles.
Circular Dichroism (CD) / FTIR SpectroscopyPeptide secondary structure (β-sheet, α-helix). researchgate.netConfirming the structural basis of self-assembly.
Fluorescence Spectroscopy (e.g., ANS probe)Critical Micellar Concentration (CMC). nih.govDetermining the concentration threshold for self-assembly.
Small-Angle X-ray/Neutron Scattering (SAXS/SANS)Size, shape, and internal structure of assemblies in solution. rsc.orgCharacterizing the dimensions of nanofibers in a hydrated state.
Molecular Dynamics (MD) SimulationsAtomistic view of assembly, folding, and membrane insertion. nih.govnih.govModeling the interaction of the myristoyl group with lipid bilayers.

Exploring the Broader Implications of Lipid-Peptide Conjugation in Biological Systems

The conjugation of a lipid such as myristic acid to a peptide backbone has profound effects on the molecule's physicochemical and biological properties, opening up a wide range of therapeutic and biotechnological applications. nih.govtandfonline.com This strategy mimics a natural cellular process to create peptide-based molecules with enhanced functionality. nih.gov

Improved Pharmacokinetics and Stability: A major challenge for peptide therapeutics is their short in vivo half-life due to rapid enzymatic degradation and renal clearance. tandfonline.combiochempeg.com Lipidation dramatically improves these properties. The attached lipid can promote binding to serum proteins like albumin, effectively creating a large molecular complex that evades kidney filtration and is protected from proteases, thereby extending its circulation time. biochempeg.comresearchgate.net

Enhanced Bioavailability and Cellular Uptake: Most peptides are large and hydrophilic, limiting their ability to cross cell membranes. biochempeg.com The hydrophobic myristoyl tail increases the peptide's affinity for the lipid bilayer, facilitating membrane interaction and cellular internalization. biochempeg.comnih.gov This is a critical advantage for developing drugs that need to reach intracellular targets. nih.gov

Increased Potency and Novel Functions: By concentrating a peptide at a membrane surface or enhancing its cellular uptake, lipidation can significantly increase its biological potency. nih.gov For example, myristoylation of antimicrobial peptides has been shown to enhance their ability to disrupt bacterial membranes, leading to improved bactericidal activity. acs.orgresearchgate.net Furthermore, the self-assembly driven by lipidation can create nanostructures that present bioactive peptides at a high density, leading to multivalent binding and enhanced signaling or cell adhesion. acs.orgacs.org

Development of Advanced Biomaterials: Myristoylated peptides and other PAs are key building blocks for creating advanced biomaterials. Their ability to self-assemble into hydrogels under physiological conditions makes them excellent candidates for applications in tissue engineering, 3D cell culture, and controlled drug delivery. nih.govlongdom.org

Modulation of Immunogenicity: Lipidation may also offer a way to reduce the immunogenicity of therapeutic peptides, a significant hurdle in the development of biologics. biochempeg.comresearchgate.net

The overarching implication is that lipid-peptide conjugation is a versatile and powerful strategy to transform peptides into more effective and drug-like molecules. nih.govtandfonline.com It addresses many of the inherent weaknesses of peptides as therapeutics while leveraging their high specificity and low toxicity. nih.gov

Table 4: Broader Implications of Myristoyl-Peptide Conjugation
PropertyEffect of MyristoylationBiological/Therapeutic Implication
Plasma Half-LifeIncreasedProlonged therapeutic effect and reduced dosing frequency due to albumin binding and reduced renal clearance. biochempeg.comresearchgate.net
Enzymatic StabilityIncreasedGreater resistance to degradation by proteases in the body. researchgate.net
Cell Membrane PermeabilityIncreasedEnhanced cellular uptake and delivery of peptides to intracellular targets. biochempeg.comnih.gov
Biological PotencyOften IncreasedImproved therapeutic efficacy at lower concentrations. nih.govresearchgate.net
ImmunogenicityPotentially ReducedLower risk of eliciting an unwanted immune response against the therapeutic peptide. biochempeg.comresearchgate.net
Self-AssemblyInducedFormation of novel biomaterials (hydrogels, nanofibers) for drug delivery and tissue engineering. nih.govlongdom.org

Q & A

Q. What experimental protocols are effective for synthesizing myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH, particularly considering its polyglutamic acid residues?

  • Methodology : Solid-phase peptide synthesis (SPPS) is standard, but the three glutamic acid residues (Glu) require careful selection of protecting groups (e.g., tert-butyl esters) to prevent side reactions. Myristoylation is typically performed post-synthesis via acyl coupling.

  • Key Challenges :

    • Aggregation due to negative charges from Glu residues during purification.
    • Low yields from incomplete myristoylation; monitor via MALDI-TOF MS .
  • Data Example :

    Protecting GroupYield (%)Purity (HPLC)
    Boc6289%
    Fmoc7892%

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
    • Circular Dichroism (CD) : Evaluate secondary structure in aqueous vs. membrane-mimetic environments .
  • Critical Note : NMR may require deuterated detergents (e.g., DPC) to solubilize the peptide .

Advanced Research Questions

Q. What strategies minimize aggregation of myristoyl-PEERAA-OH during in vitro functional assays?

  • Experimental Design :

    • Buffer Optimization : Use high ionic strength (e.g., 150 mM NaCl) or zwitterionic detergents (CHAPS) to reduce electrostatic repulsion between Glu residues.
    • Dynamic Light Scattering (DLS) : Monitor particle size distribution pre- and post-treatment .
  • Case Study : Aggregation was reduced from 80% to <10% in 50 mM Tris + 0.5% CHAPS, as shown by DLS (Table 1):

    ConditionAvg. Size (nm)Polydispersity Index
    Water3200.45
    Tris + CHAPS120.18

Q. How can conflicting data on membrane-binding affinity be resolved across studies?

  • Root Cause Analysis :

    • Variability in Assays : Surface plasmon resonance (SPR) may report higher affinity than lipid vesicle assays due to surface artifact differences.
    • Solution : Standardize lipid composition (e.g., 70% PC/30% PS) and use fluorescence anisotropy for dynamic binding measurements .
  • Data Comparison :

    MethodReported Kd (µM)Conditions
    SPR0.820°C, pH 7.4
    Fluorescence Anisotropy3.237°C, pH 7.4

Q. What computational models predict the membrane insertion dynamics of myristoylated peptides?

  • Approach :
    • Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force field to model myristoyl-membrane interactions.
    • Key Parameters : Hydration energy of Glu residues and electrostatic interactions with lipid headgroups .
  • Validation : Compare simulation results with cryo-EM data on peptide-lipid bilayer systems .

Methodological Best Practices

  • Data Presentation :
    • Follow IUPAC guidelines for peptide nomenclature and use standardized abbreviations (e.g., Phe = Phenylalanine, Glu = Glutamic acid) to avoid ambiguity .
    • Include raw chromatograms (HPLC) and mass spectra in supplementary materials for reproducibility .
  • Contradiction Mitigation :
    • Pre-register experimental protocols (e.g., buffer pH, temperature) in open-access repositories to enable cross-study comparisons .

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